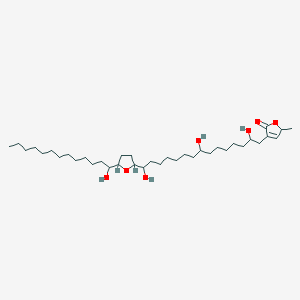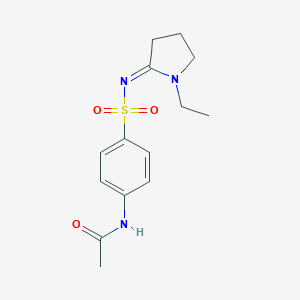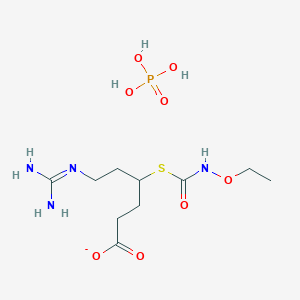
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that is commonly used for the treatment of major depressive disorder. Maprotiline is a unique antidepressant drug that has been extensively researched for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood. It is believed to work by inhibiting the reuptake of norepinephrine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the antidepressant effects of this compound.
Biochemical and Physiological Effects:
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine and serotonin in the brain, which is thought to be responsible for its antidepressant effects. Maprotiline has also been shown to have antihistaminic, anticholinergic, and alpha-adrenergic blocking effects.
Advantages and Limitations for Lab Experiments
Maprotiline has a number of advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied, which makes it a useful tool for studying the mechanisms of depression and antidepressant drugs. However, 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate also has some limitations for lab experiments. It has a number of side effects, including sedation, dry mouth, and constipation, which can complicate experimental results.
Future Directions
There are a number of future directions for research on 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research could be to further investigate the mechanism of action of this compound and its effects on neurotransmitter systems. Another area of research could be to investigate the potential use of this compound for the treatment of other psychiatric disorders, such as bipolar disorder. Additionally, research could be conducted to develop new this compound analogs with improved efficacy and fewer side effects.
Synthesis Methods
Maprotiline is synthesized by reacting 2-chloro-10,11-dihydrodibenzo(b,f)thiepin with 3-dimethylaminopropylamine in the presence of a catalytic amount of sodium ethoxide. The reaction mixture is then treated with maleic acid to form the hydrogen maleate salt of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
Maprotiline has been extensively researched for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, and it is also used for the treatment of other psychiatric disorders such as anxiety disorders and obsessive-compulsive disorder. Maprotiline has also been studied for its effects on neurotransmitter systems, including the serotonin, norepinephrine, and dopamine systems.
properties
CAS RN |
125982-00-5 |
|---|---|
Molecular Formula |
C11H10D5NO2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-(dimethylamino)propoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C19H23NO2S.C4H4O4/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;5-3(6)1-2-4(7)8/h3-5,7-10,16,21H,6,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PXJRUEVCXOJRLM-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
synonyms |
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydr ogen maleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)




![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
